molecular formula C21H27N5O B12269145 2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12269145
M. Wt: 365.5 g/mol
InChI Key: JJGLLNFEPBJFAP-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrazole ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving suitable precursors such as azetidine-3-carboxylic acid derivatives.

    Benzodiazole Core Construction: The benzodiazole core is typically constructed through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-1-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
  • 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
  • tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone

InChI

InChI=1S/C21H27N5O/c1-13-18(14(2)24(6)23-13)19(27)25-11-15(12-25)26-17-10-8-7-9-16(17)22-20(26)21(3,4)5/h7-10,15H,11-12H2,1-6H3

InChI Key

JJGLLNFEPBJFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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